

In-depth Technical Guide to the Physicochemical Properties of Ribocil-C R-enantiomer

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Compound of Interest

Compound Name: Ribocil-C (R enantiomer)

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Introduction

Ribocil-C is a potent and highly selective synthetic small molecule that acts as an inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] By mimicking the natural ligand, FMN, Ribocil-C can repress riboswitch-mediated gene expression, leading to a disruption of riboflavin (vitamin B2) homeostasis, which is crucial for bacterial survival.[1][3] The biological activity of Ribocil compounds is highly stereospecific. Foundational studies on the precursor molecule, ribocil, demonstrated that the inhibitory activity resides almost exclusively in the S-enantiomer (termed ribocil-B), while the R-enantiomer (ribocil-A) is inactive.[1][4] Ribocil-C is a more potent analog of the active S-enantiomer, ribocil-B.[1] A study on a derivative of Ribocil-C also confirmed that the biological activity is contained within the (-) enantiomer, while the (+) enantiomer is inactive.[5] Consequently, the R-enantiomer of Ribocil-C serves as an essential negative control in research, allowing for the differentiation of specific effects of FMN riboswitch inhibition from off-target or non-specific effects. This guide provides a detailed overview of the known physicochemical properties of the Ribocil-C R-enantiomer, outlines standard experimental protocols for their determination, and illustrates its role in the context of the FMN riboswitch signaling pathway.

Physicochemical Properties

Quantitative experimental data for the melting point, pKa, and logP of the Ribocil-C R-enantiomer are not readily available in peer-reviewed literature. The following table

summarizes the available data for the R-enantiomer and related compounds.

Property	Value	Source(s)
IUPAC Name	2-[(3R)-1-[[1-(pyrimidin-2-yl)-1H-imidazol-4-yl]methyl]piperidin-3-yl]-6-(2-thienyl)pyrimidin-4(3H)-one	
CAS Number	2177266-81-6	[6]
Molecular Formula	C ₂₁ H ₂₁ N ₇ OS	[6][7]
Molecular Weight	419.5 g/mol	[6][7]
Appearance	White to off-white solid	
Solubility	≥ 6.7 mg/mL (15.97 mM) in DMSO	[6]
Melting Point	Data not available	
pKa	Data not available	
logP (calculated)	1.2 (for parent Ribocil structure)	[8]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of small molecules like the Ribocil-C R-enantiomer.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance can be determined by introducing a small, finely powdered sample into a capillary tube. This tube is then attached to a thermometer and heated in a controlled manner, often in a heated oil bath or a metal block apparatus. The temperature range is recorded from the point at which the substance first begins to melt to when it becomes a completely clear liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Solubility Determination (Kinetic Solubility Assay by Nephelometry)

Kinetic solubility is often measured in drug discovery to quickly assess a compound's dissolution properties. A common high-throughput method is laser nephelometry. This technique involves preparing serial dilutions of the compound from a concentrated DMSO stock solution in an aqueous buffer within a microtiter plate. A laser beam is passed through each well, and the amount of forward-scattered light is measured. An increase in scattered light indicates the presence of undissolved particles (precipitation). The concentration at which precipitation occurs is determined as the kinetic solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa can be determined by potentiometric titration. This involves dissolving the compound in a suitable solvent (often a co-solvent system for poorly water-soluble compounds) and titrating it with a standardized solution of a strong acid or base. A pH electrode monitors the change in pH as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.

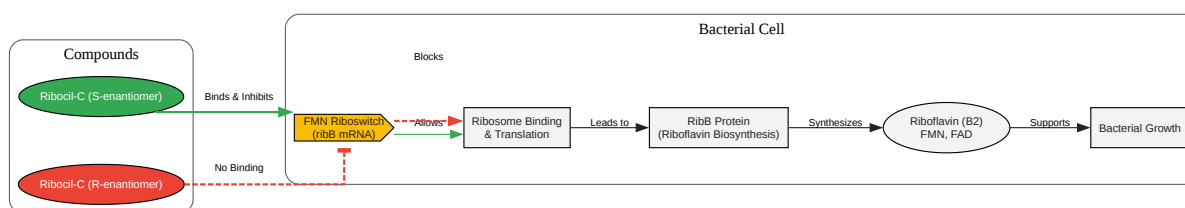
logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous buffer. The "shake-flask" method is the traditional and most reliable technique. In this procedure, the compound is dissolved in one of the phases, and then the two phases are mixed thoroughly until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured, often by UV-Vis spectroscopy or liquid chromatography. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Ribocil-C functions by targeting the FMN riboswitch, a non-coding RNA element found in the 5' untranslated region of messenger RNA (mRNA) that regulates the expression of genes

involved in riboflavin biosynthesis and transport.[1][3] The active S-enantiomer of Ribocil-C binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that results in the premature termination of transcription or the inhibition of translation initiation of the downstream genes, such as *ribB*. [1] This leads to a depletion of cellular riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing bacterial growth inhibition.[1] The R-enantiomer of Ribocil-C is unable to bind effectively to the FMN riboswitch and therefore does not elicit this biological response, making it an ideal negative control.[1][5]



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Caption: FMN Riboswitch inhibition by Ribocil-C enantiomers.

Conclusion

The R-enantiomer of Ribocil-C is the biologically inactive stereoisomer of the potent FMN riboswitch inhibitor, Ribocil-C. While specific experimental physicochemical data such as melting point, pKa, and logP are not extensively documented in the public domain, its fundamental properties as a small organic molecule are understood. Its primary utility in a research setting is as a negative control to validate that the observed antibacterial effects of the S-enantiomer are due to specific interactions with the FMN riboswitch. The detailed experimental protocols provided in this guide offer a framework for researchers to determine the precise physicochemical characteristics of this and other small molecules in drug discovery and development.

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